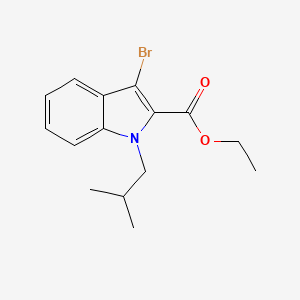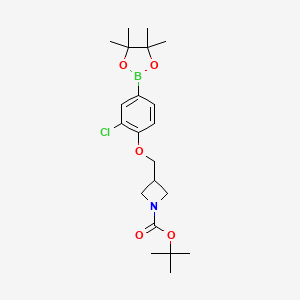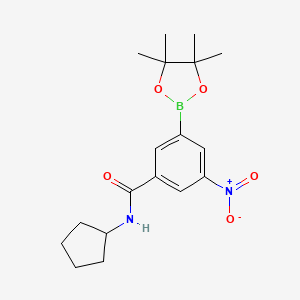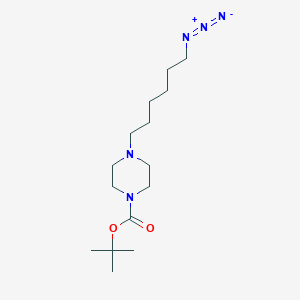![molecular formula C17H19N3O B13724216 4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B13724216.png)
4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide is a Schiff base compound, which is a type of compound formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in medicinal and pharmaceutical fields due to their ability to form stable complexes with most transition metals . This compound is particularly interesting due to its potential biological activities and its role in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide typically involves the condensation reaction between 4-aminobenzohydrazide and 1-phenylbutanal. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The reaction mixture is then cooled, and the product is filtered and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: 4-aminobenzohydrazide and 1-phenylbutanal.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide involves its ability to form stable complexes with transition metals, which can then interact with biological molecules. These interactions can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects . The compound’s Schiff base structure allows it to act as a chelating agent, binding to metal ions and altering their reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-N’-[(1Z)-1-phenylhexylidene]benzohydrazide
- 4-amino-N’-[(1Z)-1-phenylpropylidene]benzohydrazide
- 4-amino-N’-[(1Z)-1-(4-methylphenyl)ethylidene]benzohydrazide
Uniqueness
4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide is unique due to its specific phenylbutylidene moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its binding affinity to metal ions and its biological activity, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H19N3O |
|---|---|
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
4-amino-N-[(Z)-1-phenylbutylideneamino]benzamide |
InChI |
InChI=1S/C17H19N3O/c1-2-6-16(13-7-4-3-5-8-13)19-20-17(21)14-9-11-15(18)12-10-14/h3-5,7-12H,2,6,18H2,1H3,(H,20,21)/b19-16- |
Clé InChI |
QSZSERVNOWQRIA-MNDPQUGUSA-N |
SMILES isomérique |
CCC/C(=N/NC(=O)C1=CC=C(C=C1)N)/C2=CC=CC=C2 |
SMILES canonique |
CCCC(=NNC(=O)C1=CC=C(C=C1)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B13724137.png)
![2-(Aminomethyl)oxazolo[4,5-c]quinoline](/img/structure/B13724144.png)
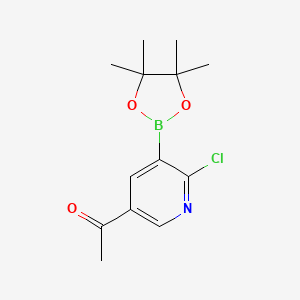
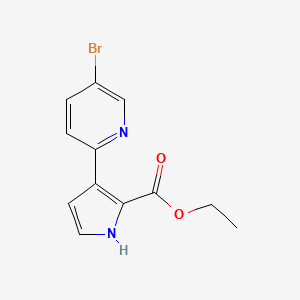
![3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13724160.png)

![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724175.png)
